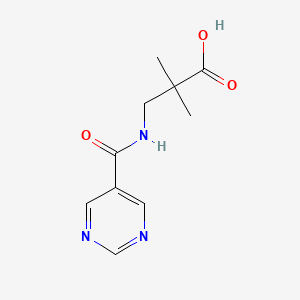![molecular formula C11H14ClNO2 B6628116 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamide](/img/structure/B6628116.png)
2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamide, also known as Clomethiazole, is a chemical compound that belongs to the family of thiazole derivatives. It was first synthesized in the 1950s and has been used for various purposes, including as a sedative and an anticonvulsant. In recent years, there has been a growing interest in understanding the scientific research application of Clomethiazole due to its potential therapeutic benefits.
作用机制
The exact mechanism of action of 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee is thought to enhance the effects of GABA, leading to increased inhibition of neuronal activity and a reduction in excitotoxicity.
Biochemical and Physiological Effects:
2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee has been shown to have a range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, as well as protect against apoptosis and necrosis. It has also been shown to increase cerebral blood flow and improve cerebral oxygenation in animal models.
实验室实验的优点和局限性
One of the main advantages of using 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee in lab experiments is its well-established synthesis method, which allows for easy and reliable production of the compound. It is also relatively stable and has a long shelf life. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee. One area of interest is its potential use in treating traumatic brain injury, which is a major cause of disability and death worldwide. Another area of research is its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research into the underlying mechanisms of 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee's neuroprotective effects, which could lead to the development of new drugs with similar properties.
In conclusion, 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee is a chemical compound that has been studied for its potential therapeutic benefits in various scientific research applications. Its well-established synthesis method and promising neuroprotective properties make it an interesting compound for future research.
合成方法
The synthesis of 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee involves the reaction between 2-chloroacetamide and 2-(2-methoxyethyl)phenylthiourea in the presence of a base. The resulting product is then purified and crystallized to obtain pure 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee. This synthesis method has been well-established and is widely used in laboratories.
科学研究应用
2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee has been studied for its potential therapeutic benefits in various scientific research applications. One of the most promising areas of research is its use as a neuroprotective agent. Studies have shown that 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee can protect against neuronal damage caused by ischemia, traumatic brain injury, and other neurological conditions. It has also been investigated for its potential use in treating alcohol withdrawal syndrome, as well as for its anticonvulsant properties.
属性
IUPAC Name |
2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-7-6-9-4-2-3-5-10(9)13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCWHYVLTCDUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=CC=C1NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628051.png)


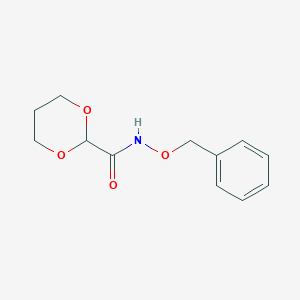
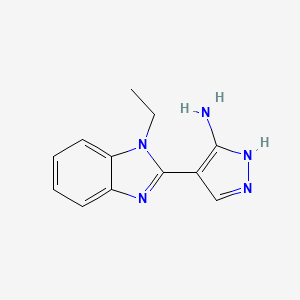
![4-[[Methyl-[(5-methylpyridin-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628095.png)
![2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid](/img/structure/B6628100.png)
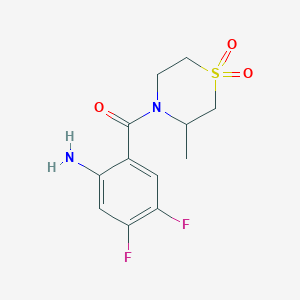
![1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B6628112.png)
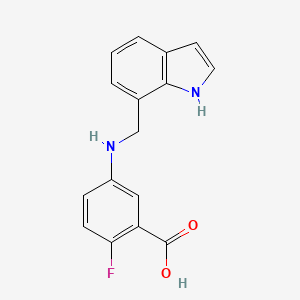
![2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B6628118.png)
![3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid](/img/structure/B6628131.png)
![5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6628134.png)
